2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride
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Overview
Description
2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol. This compound is known for its unique structure, which includes a dihydroinden ring system substituted with a dimethyl group and an amine group, forming a hydrochloride salt.
Scientific Research Applications
2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride typically involves several steps, including the formation of the dihydroinden ring system and subsequent functionalizationIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride include other dihydroinden derivatives and amine-containing compounds. These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to variations in their chemical and biological properties. Examples of similar compounds include:
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroinden-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)6-8-4-3-5-10(12)9(8)7-11;/h3-5H,6-7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVFLKDTXSJRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)C(=CC=C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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